An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyomeprazole
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxyomeprazole, a principal active metabolite of the proton pump inhibitor omeprazole. This document details the chemical synthesis pathways, experimental protocols, and analytical characterization techniques essential for researchers and professionals in drug development and medicinal chemistry.
Introduction
Hydroxyomeprazole, specifically 5-hydroxyomeprazole, is the primary metabolite of omeprazole formed in the human liver through the action of the cytochrome P450 enzyme CYP2C19.[1] While omeprazole is a racemic mixture, its metabolic pathway to hydroxyomeprazole is of significant interest in pharmacokinetic and pharmacodynamic studies, as the efficiency of this conversion can influence the drug's efficacy and potential for drug-drug interactions.[2] Understanding the synthesis and characterization of this metabolite is crucial for developing reference standards, studying metabolic pathways, and conducting clinical research.
Synthesis of 5-Hydroxyomeprazole
The total synthesis of 5-hydroxyomeprazole is a multi-step process that involves the preparation of a substituted pyridine precursor, followed by coupling with a benzimidazole moiety and a final oxidation step. A detailed synthetic route has been developed, providing a reliable method for obtaining this compound in the laboratory.[3]
Synthesis Pathway
The overall synthetic strategy for 5-hydroxyomeprazole involves the synthesis of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, followed by coupling with 5-methoxy-1H-benzimidazole-2-thiol and subsequent oxidation.
Caption: Synthetic pathway for 5-Hydroxyomeprazole.
Experimental Protocols
The following protocols are adapted from the synthetic route described by Striela et al., 2016.[3]
Protocol 1: Synthesis of [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
This precursor is synthesized in a multi-step process starting from 2,3-dimethyl-4-methoxypyridine N-oxide. The detailed steps involve protection of the hydroxyl group, N-oxidation, Boekelheide rearrangement, hydrolysis, and chlorination. The overall yield for this five-step synthesis is reported to be 55%.[3]
Protocol 2: Synthesis of 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole
-
Materials:
-
[6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
-
5-Methoxy-1H-benzimidazole-2-thiol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve 5-methoxy-1H-benzimidazole-2-thiol and one equivalent of NaOH in a mixture of methanol and water.[3]
-
Add [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Protocol 3: Synthesis of 5-Hydroxyomeprazole (Oxidation)
-
Materials:
-
5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the sulfide intermediate in a mixture of DCM and MeOH.[3]
-
Add an aqueous solution of NaHCO₃.
-
Cool the mixture to 2-3 °C.[3]
-
Add a solution of m-CPBA in DCM dropwise, maintaining the temperature below 3 °C.[3]
-
Stir the reaction at 2 °C for 1 hour.[3]
-
Work up the reaction by adding an aqueous NaOH solution and separating the organic phase.
-
The crude product is then purified, for example, by crystallization.
-
Quantitative Data for Synthesis
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 1 | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 2,3-Dimethyl-4-methoxypyridine N-oxide | PCl₃, NBS, SOCl₂, etc. | 55% (overall) | [3] |
| 2 | 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 5-Methoxy-1H-benzimidazole-2-thiol, NaOH | - | [3] |
| 3 | 5-Hydroxyomeprazole | 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole | m-CPBA | 45% | [3] |
Characterization of Hydroxyomeprazole
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized hydroxyomeprazole. The following are standard analytical techniques employed for this purpose.
Analytical Characterization Workflow
The general workflow for the characterization of synthesized hydroxyomeprazole involves a series of analytical techniques to confirm its structure and purity.
Caption: General workflow for hydroxyomeprazole characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of hydroxyomeprazole and for its quantitative determination in various matrices.
Protocol 4: HPLC Analysis of Hydroxyomeprazole
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., Zorbax XDB-C8, 50 x 4.6 mm).[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution is typical. For example, acetonitrile-water (21:79, v/v) containing 10 mM ammonium hydroxide, with the pH adjusted to 8.5.[4] Another method uses a gradient of acetonitrile in 50 mM phosphate buffer.[5]
-
Detection: UV detection at 302 nm is suitable for omeprazole and its metabolites.[2][5]
| Parameter | Value | Reference |
| Column | Zorbax XDB-C8 (50 x 4.6 mm) | [4] |
| Mobile Phase | Acetonitrile:Water (21:79, v/v) with 10 mM NH₄OH, pH 8.5 | [4] |
| Flow Rate | 1.5 mL/min | [2] |
| Detection Wavelength | 302 nm | [2][5] |
| Retention Time | 12.19 min (for 5-hydroxyomeprazole) | [5] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of hydroxyomeprazole and to study its fragmentation patterns for structural elucidation.
Protocol 5: LC-MS/MS Analysis of Hydroxyomeprazole
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API III+).[4]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[4][7]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For 5-hydroxyomeprazole, the transition m/z 362 → 214 is commonly used.[4]
| Parameter | Value | Reference |
| Ionization Mode | Positive Ion | [4] |
| Precursor Ion (m/z) | 362 | [4] |
| Product Ion (m/z) | 214 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural confirmation of hydroxyomeprazole.
¹H and ¹³C NMR Data
The following are reported NMR data for a precursor to 5-hydroxyomeprazole, which provides insight into the expected chemical shifts.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| Methyl 4-chloro-5,6-dimethylpyridine-3-carboxylate | ¹H NMR (CDCl₃) | 2.36 (s, 3H), 2.56 (s, 3H), 3.90 (s, 3H), 8.65 (s, 1H) | [3] |
| ¹³C NMR (CDCl₃) | 16.1, 24.4, 52.8, 124.4, 131.4, 143.4, 148.2, 161.8, 165.4 | [3] | |
| 5-Hydroxyomeprazole precursor | ¹³C NMR (CDCl₃) | 11.6, 35.4, 56.1, 58.7, 61.6, 111.6, 125.8, 125.9, 129.5, 131.2, 147.4, 147.7, 150.4, 156.2, 157.8, 164.2, 165.0 | [8] |
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for preliminary characterization and for quantitative analysis. Omeprazole exhibits characteristic absorption maxima which are expected to be similar for hydroxyomeprazole.
| Solvent | λmax (nm) | Reference |
| 0.1 N NaOH | 304.80 | [9] |
| Alkaline solution | 276 and 305 | [10] |
Metabolic Pathway of Omeprazole to Hydroxyomeprazole
The biotransformation of omeprazole is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is critical for pharmacology and drug development.
Caption: Major metabolic pathways of omeprazole.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of hydroxyomeprazole. The outlined experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and rigorous characterization of hydroxyomeprazole are fundamental for its use as a reference standard in metabolic studies and for advancing our understanding of omeprazole's clinical pharmacology.
References
- 1. scispace.com [scispace.com]
- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
